5-Lipoxygenase (5-LOX) Inhibition: 6-Phenylhex-5-en-2-ol Exhibits >10-Fold Weaker Potency Than Zileuton, Defining a Low-Potency Scaffold
6-Phenylhex-5-en-2-ol demonstrates minimal inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1]. In contrast, the clinically approved 5-LOX inhibitor zileuton exhibits an IC50 of 400 nM in human polymorphonuclear leukocytes (PMNL) and 900 nM in human whole blood [2]. This >25-fold difference in potency confirms that 6-phenylhex-5-en-2-ol cannot substitute for zileuton in functional assays and positions the compound as a low-potency starting scaffold rather than a lead candidate.
| Evidence Dimension | 5-LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Zileuton: 400 nM (PMNL) / 900 nM (whole blood) |
| Quantified Difference | > 25-fold less potent |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation assessed via LTB4 and 5-HETE isomers [1]. Comparator data from human PMNL and whole blood assays [2]. |
Why This Matters
This quantitative profile guides procurement decisions: if a program requires potent 5-LOX inhibition, 6-phenylhex-5-en-2-ol is unsuitable; if a low-activity control or scaffold for optimization is needed, it is fit for purpose.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for human recombinant 5-LOX. View Source
- [2] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
